![molecular formula C8H12N4O B2453021 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1511975-11-3](/img/structure/B2453021.png)
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and its activation has been shown to have potential therapeutic benefits in a variety of metabolic diseases, including type 2 diabetes, obesity, and cancer.
Mechanism of Action
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that mimics the effects of AMP. This leads to increased phosphorylation of AMPK and its downstream targets, which in turn leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of AMPK by 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, reduced hepatic glucose production, improved lipid metabolism, and increased mitochondrial biogenesis. Additionally, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is that it is a small molecule activator of AMPK, which makes it easier to administer and study than other AMPK activators such as exercise or metformin. Additionally, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly selective for AMPK, which reduces the potential for off-target effects. However, one limitation of using 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is that it is relatively unstable in solution, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies for the treatment of metabolic diseases or cancer. Another area of interest is the development of more stable analogs of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide that could be used in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide and its downstream effects on cellular metabolism and physiology.
Synthesis Methods
The synthesis of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with cyclopropylamine, followed by the addition of 4,6-dichloropyrimidine and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of metabolic diseases, and its potential therapeutic benefits have been demonstrated in multiple studies. For example, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes. Additionally, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
4-amino-N-cyclopropyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(6(9)4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUPKOUNRVSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide |
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